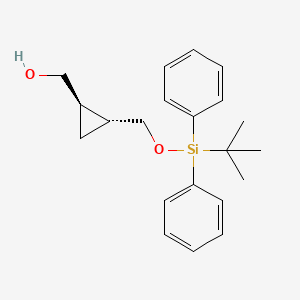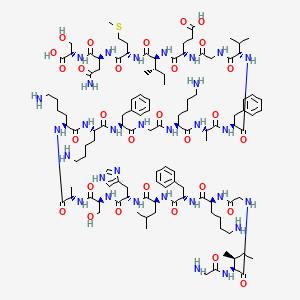
9-(dicyanomethylidene)-N,N'-diphenyl-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with dicyanomethylene and diphenyl groups, along with disulfonamide functionalities, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts alkylation of biphenyl with a suitable alkylating agent.
Introduction of Dicyanomethylene Group: The dicyanomethylene group can be introduced via a Knoevenagel condensation reaction using malononitrile and an aldehyde derivative of fluorene.
Sulfonamide Functionalization: The disulfonamide groups are introduced through sulfonation reactions followed by amination with appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the dicyanomethylene group, converting it to more reduced forms such as amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amines and other reduced forms of the dicyanomethylene group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-(dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide is studied for its electronic properties and potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding in biochemical research.
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 9-(dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dicyanomethylene group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The sulfonamide groups can form hydrogen bonds with biological molecules, enhancing specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(Dicyanomethylene)-2,4,7-trinitrofluorene
- 9-(Dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene
Uniqueness
Compared to similar compounds, 9-(dicyanomethylene)-N(2),N(7)-diphenyl-9H-fluorene-2,7-disulfonamide stands out due to its dual sulfonamide groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high specificity and reactivity, such as in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C28H18N4O4S2 |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
9-(dicyanomethylidene)-2-N,7-N-diphenylfluorene-2,7-disulfonamide |
InChI |
InChI=1S/C28H18N4O4S2/c29-17-19(18-30)28-26-15-22(37(33,34)31-20-7-3-1-4-8-20)11-13-24(26)25-14-12-23(16-27(25)28)38(35,36)32-21-9-5-2-6-10-21/h1-16,31-32H |
Clave InChI |
ZKERAUNDNHOVQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)

![2-[(3-hydroxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12043333.png)

![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12043337.png)


